isoquinolin-6-yl1-(cyclohexylmethyl)-1H-indole-3-carboxylate
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Overview
Description
Isoquinolin-6-yl1-(cyclohexylmethyl)-1H-indole-3-carboxylate is a complex organic compound that belongs to the class of isoquinoline derivatives Isoquinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of isoquinolin-6-yl1-(cyclohexylmethyl)-1H-indole-3-carboxylate typically involves multi-step organic reactions. One common approach is the condensation of isoquinoline derivatives with indole-3-carboxylate under specific reaction conditions. The reaction often requires the use of catalysts and controlled temperature to ensure the desired product formation.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
Isoquinolin-6-yl1-(cyclohexylmethyl)-1H-indole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield isoquinolin-6-yl1-(cyclohexylmethyl)-1H-indole-3-carboxylic acid, while reduction may produce this compound alcohol.
Scientific Research Applications
Isoquinolin-6-yl1-(cyclohexylmethyl)-1H-indole-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of isoquinolin-6-yl1-(cyclohexylmethyl)-1H-indole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound.
Comparison with Similar Compounds
Similar Compounds
- Isoquinolin-6-ylmethanol
- Isoquinolin-6-ylacetic acid
- 1-(Isoquinolin-6-yl)methanamine hydrochloride
Uniqueness
Isoquinolin-6-yl1-(cyclohexylmethyl)-1H-indole-3-carboxylate is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for research and development.
Properties
Molecular Formula |
C25H24N2O2 |
---|---|
Molecular Weight |
384.5 g/mol |
IUPAC Name |
isoquinolin-6-yl 1-(cyclohexylmethyl)indole-3-carboxylate |
InChI |
InChI=1S/C25H24N2O2/c28-25(29-21-11-10-20-15-26-13-12-19(20)14-21)23-17-27(16-18-6-2-1-3-7-18)24-9-5-4-8-22(23)24/h4-5,8-15,17-18H,1-3,6-7,16H2 |
InChI Key |
VUCVJQBQZRPWSK-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)CN2C=C(C3=CC=CC=C32)C(=O)OC4=CC5=C(C=C4)C=NC=C5 |
Origin of Product |
United States |
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